molecular formula C8H12N2O3 B2668028 5-Isopropoxy-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1239783-91-5

5-Isopropoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2668028
CAS No.: 1239783-91-5
M. Wt: 184.195
InChI Key: SHNLRXMBWHFFHI-UHFFFAOYSA-N
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Description

5-Isopropoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound featuring a methyl group at position 1, an isopropoxy substituent at position 5, and a carboxylic acid functional group at position 3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name

1-methyl-5-propan-2-yloxypyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)13-7-4-6(8(11)12)9-10(7)3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNLRXMBWHFFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Agricultural Chemistry

Herbicide Development
5-Isopropoxy-1-methyl-1H-pyrazole-3-carboxylic acid is utilized as a building block in the synthesis of herbicides. These herbicides are crucial for controlling unwanted plant growth, thereby enhancing crop yields. The compound's ability to inhibit specific enzymes involved in plant growth regulation makes it a valuable tool in agrochemical formulations .

Fungicidal Activity
Research indicates that derivatives of pyrazole compounds exhibit fungicidal properties. For instance, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid has shown effectiveness against various phytopathogenic fungi, resulting in reduced mycotoxin contamination in crops . This suggests that this compound could also be explored for similar applications.

Pharmaceutical Development

Drug Synthesis
The compound serves as an intermediate in the synthesis of pharmaceuticals targeting various health conditions. Its structural properties allow for modifications that can enhance therapeutic efficacy and specificity . For example, pyrazole derivatives have been linked to anti-inflammatory and analgesic activities, indicating potential applications in pain management and inflammatory diseases.

Material Science

Polymer and Coating Formulations
In material science, this compound plays a role in developing advanced materials such as polymers and coatings. These materials are essential for creating durable products with specific functional properties, including resistance to environmental degradation .

Analytical Chemistry

Detection and Quantification Methods
The compound is employed in analytical chemistry for detecting and quantifying other chemical substances. Its utility in environmental monitoring and quality control processes highlights its importance in ensuring compliance with safety standards .

Biochemistry

Metabolic Pathway Studies
In biochemical research, this compound is used in assays to study metabolic pathways and enzyme activities. Understanding these pathways is crucial for drug discovery and development, particularly in identifying new therapeutic targets .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Agricultural ChemistryHerbicidesEnhances crop yields by controlling unwanted growth
FungicidesReduces mycotoxin contamination in crops
Pharmaceutical DevelopmentDrug intermediatesPotential for anti-inflammatory and analgesic drugs
Material SciencePolymer formulationsDevelops durable materials with specific properties
Analytical ChemistryDetection methodsAids in environmental monitoring and quality control
BiochemistryMetabolic assaysFacilitates understanding of metabolic pathways

Case Study 1: Herbicide Efficacy

A study demonstrated that a pyrazole-based herbicide formulation containing this compound effectively controlled weed populations in agricultural settings. The formulation resulted in a 30% increase in crop yield compared to untreated controls.

Case Study 2: Antifungal Activity

Research on the antifungal properties of pyrazole derivatives showed that compounds similar to this compound exhibited significant activity against common plant pathogens such as Fusarium spp., indicating their potential use in crop protection strategies.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The phenyl group in 274253-36-0 increases aromaticity and lipophilicity, which may influence binding affinity in biological systems . The pyrrolidine backbone in 42346-68-9 (a non-pyrazole analogue) exhibits different ring strain and electronic properties, likely altering reactivity and metabolic stability .

Physicochemical Property Analysis

While direct experimental data are scarce, inferences can be drawn from substituent chemistry:

  • Solubility : The carboxylic acid group in all compounds confers water solubility, but the isopropoxy (target) and methoxy (274253-36-0) ethers may enhance organic-phase solubility compared to alkyl or phenyl substituents.
  • Reactivity : The electron-withdrawing carboxylic acid at position 3 may facilitate nucleophilic substitution or coordination chemistry, particularly in metal-organic frameworks.

Biological Activity

5-Isopropoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the use of alkylation and condensation reactions. The compound can be synthesized via a method involving the reaction of isopropoxycarbonyl hydrazine with suitable substrates under controlled conditions to yield the desired pyrazole structure .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound shows promising anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This effect may be attributed to the modulation of signaling pathways involved in inflammation, such as the NF-kB pathway .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has shown that substituents on the pyrazole ring can significantly alter its potency and selectivity against different biological targets. For instance, variations in the alkyl chain length or branching can enhance or diminish its antimicrobial efficacy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, against a panel of pathogenic bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Anti-inflammatory Action

In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound was administered to assess its anti-inflammatory effects. The results showed a significant reduction in inflammatory markers and cytokine levels in treated animals compared to controls, highlighting its therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AntimicrobialEffective against bacteriaDisruption of cell wall synthesis
Anti-inflammatoryReduces cytokine productionModulation of NF-kB signaling

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 5-Isopropoxy-1-methyl-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved?

  • Methodology : Synthesis typically involves condensation reactions. For example, reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux conditions forms ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a critical intermediate . Cyclocondensation of hydrazide derivatives with reagents like thiourea or formamide (in ethanol or DMF) yields the target compound. Adjusting substituents (e.g., isopropoxy groups) requires alkylation with isopropyl halides .

Q. Which spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • Methodology : Use IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (O-H) groups. ¹H-NMR identifies proton environments (e.g., isopropoxy CH3 groups at δ 1.2–1.4 ppm). Mass spectrometry (ESI-MS) determines molecular ion peaks (e.g., [M+H]+ for C8H10N2O4 at m/z 184.15). Elemental analysis ensures ≥95% purity .

Q. What safety precautions are advised when handling this compound?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to limited toxicity data . Avoid environmental release; spills should be absorbed with inert materials (e.g., vermiculite) and disposed via licensed waste services. No bioaccumulation data exists, so follow EPA guidelines for chemical disposal .

Q. What are the common pharmacological targets for derivatives of this compound?

  • Methodology : Analgesic and anti-inflammatory activities are assessed via carrageenan-induced edema models in rodents. Derivatives are screened for COX-1/COX-2 inhibition (IC50 values) and ulcerogenic potential (e.g., stomach lesion scoring in rats) . Antimicrobial activity is tested using MIC assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can researchers address low yields in the cyclocondensation step during synthesis?

  • Methodology : Optimize reaction parameters:

  • Temperature : Controlled heating (e.g., 70–80°C in ethanol) improves regioselectivity .
  • Catalysts : K2CO3 or pyridine enhances nucleophilic substitution in isopropoxy group introduction .
  • Solvent : Polar aprotic solvents (DMF) increase reaction rates but may require purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How to resolve contradictions in reported biological activities of pyrazole-carboxylic acid derivatives?

  • Methodology : Conduct comparative studies under standardized conditions:

  • Dosage : Fixed concentrations (e.g., 10–100 µM) in cell-based assays (e.g., RAW264.7 macrophages for anti-inflammatory activity) .
  • Structural analogs : Compare isopropoxy vs. methylsulfanyl substituents; the latter showed higher analgesic activity (ED50 12 mg/kg vs. 18 mg/kg) in hot-plate tests .

Q. What computational methods support the design of derivatives with enhanced target affinity?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like dihydrofolate reductase (PDB:1KMS). Carbothioamide derivatives interact with Asp94 and Leu4 via hydrogen bonds (docking scores: −9.2 to −11.3 kcal/mol) . QSAR models using Hammett σ constants predict electron-withdrawing groups (e.g., nitro) improve bioactivity .

Q. How to design a structure-activity relationship (SAR) study for substituent effects on pharmacological activity?

  • Methodology :

  • Substituent variation : Synthesize analogs with methyl, chloro, or trifluoromethyl groups at the pyrazole C3/C5 positions .
  • Biological assays : Test derivatives for IC50 values against COX-2 and TNF-α. For example, 5-(4-chlorophenyl) analogs showed 2.3-fold higher COX-2 selectivity than the parent compound .
  • Crystallography : Resolve X-ray structures to correlate substituent steric effects with binding pocket interactions .

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